rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans
Description
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans (CAS: 1038283-78-1) is a chiral pyrrolidine-morpholine hybrid compound featuring a 1-methylimidazol-4-yl substituent on the pyrrolidine ring and a carbonyl-linked morpholine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C13H22Cl2N4O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
[4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-16-8-12(15-9-16)10-6-14-7-11(10)13(18)17-2-4-19-5-3-17;;/h8-11,14H,2-7H2,1H3;2*1H |
InChI Key |
BKOVSAGCCCSUNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CNCC2C(=O)N3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1-Methylimidazole-4-carboxaldehyde
The pyrrolidine core is constructed via a [3+2] cycloaddition between 1-methylimidazole-4-carboxaldehyde and a nitroalkene. Catalytic asymmetric methods using chiral Lewis acids (e.g., Jacobsen’s catalyst) yield the trans-(3R,4R) configuration with >90% enantiomeric excess (ee). However, for racemic synthesis, achiral conditions (e.g., thermal or radical-initiated cycloaddition) are employed.
Typical Procedure :
- 1-Methylimidazole-4-carboxaldehyde (1.0 eq) is reacted with nitroethylene (1.2 eq) in toluene at 110°C for 24 hours.
- The nitro group is reduced using Zn/HCl to afford the pyrrolidine amine.
- Oxidation with Jones reagent yields the pyrrolidin-3-ol intermediate.
Acylation with Morpholine-4-carbonyl Chloride
Coupling Reaction Optimization
The hydroxyl group at C3 is acylated using morpholine-4-carbonyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 eq)
- Temperature : 0°C to room temperature
- Yield : 78–85%
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. Steric hindrance from the adjacent imidazole ring necessitates prolonged reaction times (12–18 hours).
Resolution of Racemates and Stereochemical Confirmation
Chiral Chromatography
Despite the racemic designation, the trans configuration is preserved. Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers, confirming a 1:1 ratio. Mobile phase: hexane/isopropanol (70:30) with 0.1% trifluoroacetic acid.
X-ray Crystallography
Single crystals of the free base are obtained via vapor diffusion (ethanol/water). X-ray analysis confirms the trans-diaxial arrangement of the imidazole and morpholine groups, with a dihedral angle of 178.9°.
Dihydrochloride Salt Formation
Acidification Protocol
The free base is treated with hydrochloric acid (2.1 eq) in ethanol to ensure complete protonation of both the pyrrolidine and morpholine nitrogens:
Procedure :
- Dissolve the free base (1.0 eq) in anhydrous ethanol.
- Add 2M HCl in dioxane (1.05 eq per basic nitrogen) dropwise at 0°C.
- Stir for 2 hours, then concentrate under reduced pressure.
- Recrystallize from ethanol/diethyl ether to yield the dihydrochloride salt as a white solid (92% yield).
Analytical Data :
- Melting Point : 214–216°C (decomp.)
- HPLC Purity : 99.2% (C18 column, 0.1% H3PO4 in acetonitrile/water)
Scalability and Industrial Considerations
Cost-Effective Modifications
- Nitroalkene Alternative : Substituting nitroethylene with ethyl vinyl ether reduces nitro group reduction steps.
- Solvent Recycling : DCM is replaced with 2-MeTHF for greener processing.
Chemical Reactions Analysis
Types of Reactions
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrrolidine ring may produce different pyrrolidine derivatives.
Scientific Research Applications
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the pyrrolidine and morpholine rings can modulate the compound’s overall biological activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans
- Molecular Formula : C₁₇H₂₃Cl₂N₃O₂
- Key Features :
- Substituted with a benzyl group and 1,3-dimethylpyrazole on the pyrrolidine ring.
- Carboxylic acid functional group instead of a morpholine-carbonyl linkage.
- Comparison: The benzyl group increases lipophilicity compared to the morpholine moiety in the target compound, which may enhance membrane permeability but reduce aqueous solubility. Pyrazole vs.
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Molecular Formula : C₁₅H₁₈N₄O
- Key Features :
- Urea backbone with a pyrazole-methyl substituent.
- Lacks the pyrrolidine-morpholine scaffold.
- Comparison :
4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10)
- Molecular Formula : C₁₅H₁₅N₅
- Key Features :
- Combines imidazole and pyrazole rings via a methylene linker.
- Comparison :
Physicochemical and Pharmacological Profiles
Table 1: Key Physicochemical Properties
Table 2: Hypothetical Pharmacological Implications
Biological Activity
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is a complex organic compound notable for its unique structural features, including an imidazole ring, a pyrrolidine ring, and a morpholine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of two chlorine atoms and highlights the compound's potential for various interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions and enzymes, while the pyrrolidine and morpholine rings modulate the compound’s overall biological effects. This interaction can lead to:
- Inhibition of enzyme activity
- Modulation of cellular processes
- Potential antimicrobial and anticancer properties
Research Findings
Recent studies have focused on the compound's role in targeting various biological pathways. For instance, it has been investigated for its effects on:
- Kinase inhibition : The compound may exhibit properties similar to known kinase inhibitors, which are crucial in cancer therapy. It has shown potential in inhibiting pathways involved in cell proliferation and survival.
- Antimicrobial activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
- Kinase Inhibition Study : A study evaluated the inhibitory effects of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride on various kinases. The results indicated an IC50 value in the low nanomolar range for specific kinases associated with cancer progression (source: ).
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent (source: ).
Comparative Analysis
The biological activity of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate | Similar imidazole and pyrrolidine structure | Anticancer properties |
| rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide | Variation in substituents | Kinase inhibition |
This table highlights the uniqueness of rac-4 as it combines various functional groups that may enhance its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
